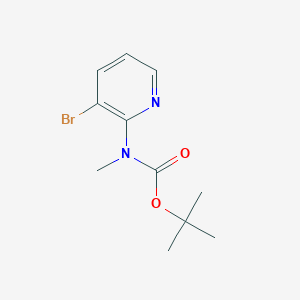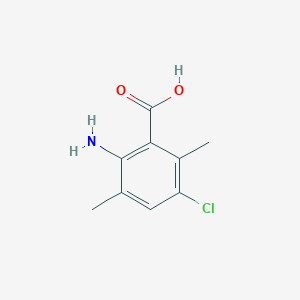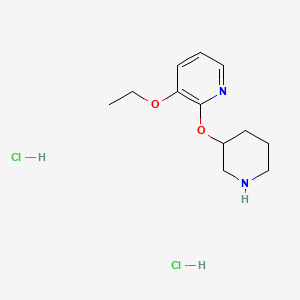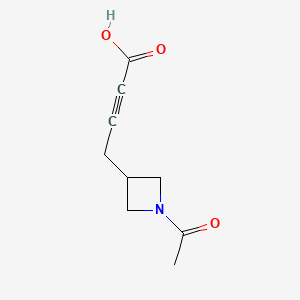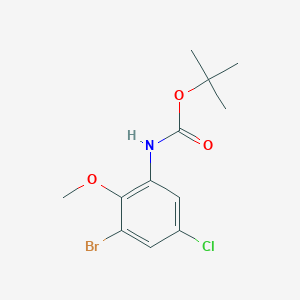![molecular formula C9H9BrO B13501693 [4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
[4-(2-Bromoethenyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Bromoethenyl)phenyl]methanol: is an organic compound with the molecular formula C9H9BrO. It is characterized by a phenyl ring substituted with a bromoethenyl group and a methanol group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Bromoethenyl)phenyl]methanol typically involves the bromination of a suitable precursor, followed by a reaction with a phenylmethanol derivative. One common method involves the use of bromine (Br2) in the presence of a catalyst to introduce the bromoethenyl group onto the phenyl ring. The reaction conditions often include a solvent such as dichloromethane (CH2Cl2) and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(2-Bromoethenyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [4-(2-Bromoethyl)phenyl]methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromoethenyl group, leading to the formation of various substituted derivatives. Typical reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in water, KOtBu in tert-butanol.
Major Products:
Oxidation: 4-(2-Bromoethenyl)benzaldehyde, 4-(2-Bromoethenyl)benzoic acid.
Reduction: 4-(2-Bromoethyl)phenylmethanol.
Substitution: Various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [4-(2-Bromoethenyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.
Medicine: Research into this compound has explored its potential as a precursor for drug development. Its derivatives may exhibit pharmacological properties that are useful in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of [4-(2-Bromoethenyl)phenyl]methanol involves its interaction with specific molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the phenylmethanol moiety can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparación Con Compuestos Similares
[4-(2-Chloroethenyl)phenyl]methanol: Similar structure but with a chloroethenyl group instead of a bromoethenyl group.
[4-(2-Fluoroethenyl)phenyl]methanol: Contains a fluoroethenyl group, leading to different reactivity and properties.
[4-(2-Iodoethenyl)phenyl]methanol: The presence of an iodoethenyl group results in distinct chemical behavior.
Uniqueness: [4-(2-Bromoethenyl)phenyl]methanol is unique due to the presence of the bromoethenyl group, which imparts specific reactivity patterns. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
[4-[(E)-2-bromoethenyl]phenyl]methanol |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-6,11H,7H2/b6-5+ |
Clave InChI |
OXFSPOLVEGLTIV-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1CO)/C=C/Br |
SMILES canónico |
C1=CC(=CC=C1CO)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


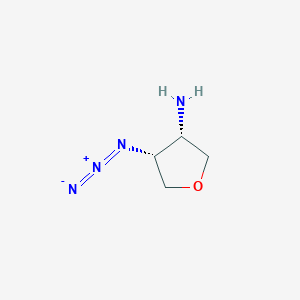
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)

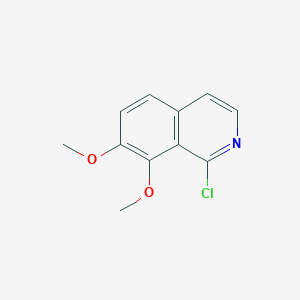
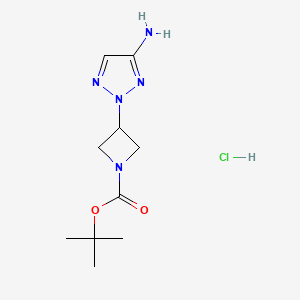
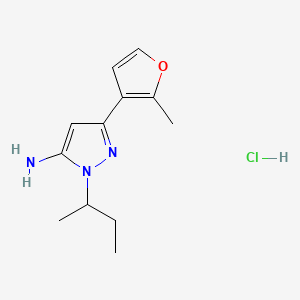
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
